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The dual inhibition of Spleen Tyrosine Kinase (SYK) and FMS-like Tyrosine Kinase 3 (FLT3)
has emerged as a promising therapeutic strategy in hematological malignancies, particularly in
Acute Myeloid Leukemia (AML). Preclinical evidence suggests that SYK overexpression can
contribute to resistance to FLT3 inhibitors, making co-inhibition a rational approach to enhance
efficacy and overcome resistance.[1] This guide provides a head-to-head comparison of
prominent dual SYK/FLT3 inhibitors based on available preclinical and clinical data.

Introduction to SYK and FLT3 in Hematological
Malighancies

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the
proliferation and survival of hematopoietic progenitor cells. Mutations in the FLT3 gene, such as
internal tandem duplications (FLT3-ITD), are among the most common genetic alterations in
AML and are associated with a poor prognosis. Spleen tyrosine kinase (SYK) is a non-receptor
tyrosine kinase involved in the signaling pathways of various cell surface receptors, including
the B-cell receptor (BCR) and some cytokine receptors. In the context of AML, SYK has been
shown to be involved in the activation of the FLT3 signaling pathway and has been implicated
in resistance to FLT3 inhibitors.[1]

Comparative Analysis of Dual SYK/FLT3 Inhibitors
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Several small molecules have been identified that exhibit dual inhibitory activity against both
SYK and FLT3. This section provides a comparative overview of their biochemical potency,
preclinical efficacy, and clinical development status.

Biochemical Potency

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in
inhibiting a specific biological or biochemical function. The following table summarizes the
reported IC50 values of various dual SYK/FLT3 inhibitors against their respective targets.

Other Notable

Inhibitor SYK IC50 (nM) FLT3 IC50 (nM) Targets (IC50 in
nM)
Mivavotinib (TAK-659)  3.2[2][3] 4.6[2][3]
<10 (in FLT3-ITD c-KIT, PDGFR,
Midostaurin 20.8[4] )
expressing cells) VEGFR, SRC[5][6]

Lyn (63), Lck (37)[7]

Fostamatinib (R406) 41 (Ki = 30)[7] 3[8] o]

- >1000-fold selectivity
Entospletinib (GS-

0973 7.7[10][11][12] for SYK over FLT3[11]
[12]
JAK1 (12), JAK2 (6),
Cerdulatinib 32[13][14][15] 90[14] JAK3 (8), TYK2 (0.5)
(PRT062070) ’ '

[14][15]

Preclinical Efficacy in AML Models

The anti-leukemic activity of these dual inhibitors has been evaluated in various preclinical
models of AML, including cell lines and patient-derived xenografts (PDXs).
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Inhibitor

Cell Line Models

Key Findings

Mivavotinib (TAK-659)

FLT3-dependent AML cell

lines[2]

Induces cell death in tumor
cells.[2] In a phase Ib study in
relapsed/refractory AML,
mivavotinib showed modest
clinical activity.[1][16][17][18]

Midostaurin

Ba/F3-FLT3-ITD, MOLM14

Potently suppressed the
growth of FLT3-ITD positive
cells and showed efficacy in
wild-type FLT3-expressing
AML lines.[5][19] Dual
inhibition of FLT3 and SYK by
midostaurin is more effective
against FLT3-mutant cells with
activated SYK.[4]

Fostamatinib (R406)

Ba/F3-FLT3-ITD+SYK-TEL

Demonstrated anti-proliferative
effects, particularly in cells co-
expressing FLT3-ITD and
activated SYK.[20]

Entospletinib (GS-9973)

Ex vivo AML patient samples

Showed comparable effects on
cell viability to the next-
generation SYK inhibitor
lanraplenib. A slightly lower
IC50 was observed in FLT3-
mutated models, possibly due
to some direct FLT3 inhibitory
activity.[21]

Cerdulatinib

Not extensively reported in
AML models

Broad anti-tumor activity in
both ABC and GCB types of
diffuse large B cell lymphoma
by inhibiting SYK and JAK
pathways.[13]
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Signaling Pathways and Experimental Workflow

To visualize the mechanism of action and the experimental approach for evaluating these
inhibitors, the following diagrams are provided.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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